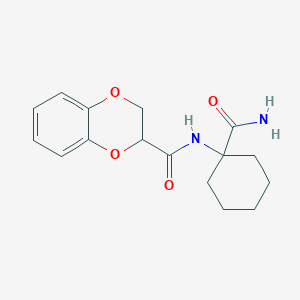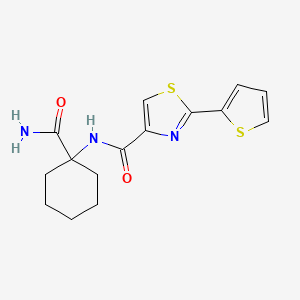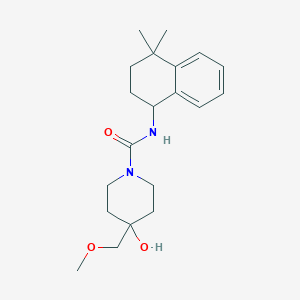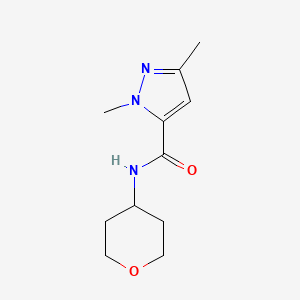
(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring substituted with a propyl group and a thiadiazole ring attached to a methanone group. The combination of these functional groups imparts distinctive chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic conditions.
Attachment of the Methanone Group: The methanone group is introduced via a condensation reaction between the thiadiazole ring and a suitable aldehyde or ketone.
Formation of the Morpholine Ring:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and catalysts, to ensure high yield and purity of the final product. The use of microwave-assisted synthesis and flow chemistry techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or thiadiazole rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted morpholine or thiadiazole derivatives
Scientific Research Applications
(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring can interact with metal ions or other biomolecules, influencing various biochemical processes. Additionally, the morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Allylamine: An unsaturated amine with applications in polymerization and pharmaceutical synthesis.
Uniqueness
(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone stands out due to its unique combination of a morpholine ring and a thiadiazole ring, which imparts distinctive chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(2-propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-2-3-8-7-13(4-5-15-8)10(14)9-6-11-12-16-9/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSLLRDHMDJZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCO1)C(=O)C2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7411654.png)



![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethanone](/img/structure/B7411684.png)
![(3,5-dimethyl-1H-pyrrol-2-yl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B7411696.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B7411703.png)
![[3-(Hydroxymethyl)pyrrolidin-1-yl]-(5-methyl-1-quinolin-5-yltriazol-4-yl)methanone](/img/structure/B7411704.png)

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-propan-2-ylsulfonylethanone](/img/structure/B7411709.png)
![3-[[4-[(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7411710.png)
![[4-Hydroxy-4-(methoxymethyl)piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B7411711.png)
![2-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7411734.png)
